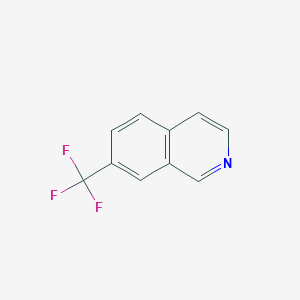

7-(Trifluoromethyl)isoquinoline

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

7-(Trifluoromethyl)isoquinoline is a fluorinated isoquinoline derivative, characterized by the presence of a trifluoromethyl group at the 7th position of the isoquinoline ring.

準備方法

The synthesis of 7-(Trifluoromethyl)isoquinoline can be achieved through several routes:

Direct Introduction of Fluorine: This method involves the direct fluorination of the isoquinoline ring using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

Cyclization of Precursor Compounds: Another approach involves the cyclization of precursors bearing pre-fluorinated benzene rings.

Industrial production methods typically involve optimizing these synthetic routes to achieve high yields and purity while minimizing costs and environmental impact.

化学反応の分析

7-(Trifluoromethyl)isoquinoline undergoes various chemical reactions, including:

科学的研究の応用

Medicinal Chemistry

7-(Trifluoromethyl)isoquinoline has been investigated for its potential therapeutic applications:

- Anticancer Activity : Research indicates that this compound can induce apoptosis in various cancer cell lines. For instance, in vitro studies demonstrated a dose-dependent increase in apoptosis markers when human breast cancer cells were treated with this compound.

- Antimicrobial Properties : The compound exhibits significant inhibitory effects against bacterial strains such as Staphylococcus aureus and Escherichia coli, with effective concentrations as low as 10 µg/mL, highlighting its potential as an antimicrobial agent.

The biological activity of this compound is attributed to its interaction with various molecular targets:

- Enzyme Inhibition : It may inhibit specific enzymes involved in critical biological pathways, affecting cancer cell proliferation and bacterial metabolism. Studies have shown that it can act as an inhibitor of kinases involved in cell cycle regulation.

- Cell Signaling Modulation : The compound can disrupt signaling pathways crucial for cancer survival or microbial growth, potentially enhancing therapeutic efficacy.

Antimicrobial Activity Case Study

A study assessed the effectiveness of this compound against Staphylococcus aureus and Escherichia coli. Results indicated a substantial reduction in bacterial growth at concentrations as low as 10 µg/mL, demonstrating its strong antimicrobial properties.

Anticancer Properties Case Study

In vitro studies on human breast cancer cell lines revealed that treatment with this compound resulted in increased markers of apoptosis. This suggests that this compound could be further developed as a potential anticancer agent.

作用機序

The mechanism of action of 7-(Trifluoromethyl)isoquinoline involves its interaction with various molecular targets and pathways. For instance, it has been shown to inhibit enzymes such as 11β-HSD1, which plays a role in the regulation of glucocorticoid activity . The trifluoromethyl group enhances the compound’s binding affinity and selectivity towards these targets, leading to its potent biological effects.

類似化合物との比較

7-(Trifluoromethyl)isoquinoline can be compared with other fluorinated isoquinolines and quinolines:

Fluorinated Quinolines: Compounds such as 7-fluoroquinoline and 6,7-difluoroquinoline share similar structural features but differ in their electronic properties and reactivity.

Other Fluorinated Isoquinolines: Derivatives like 5-fluoroisoquinoline and 8-fluoroisoquinoline exhibit different substitution patterns, leading to variations in their chemical behavior and applications.

The unique positioning of the trifluoromethyl group in this compound imparts distinct properties, making it a valuable compound in various research and industrial applications.

生物活性

7-(Trifluoromethyl)isoquinoline is a compound of significant interest in medicinal chemistry due to its unique structural features and biological properties. The trifluoromethyl group enhances the compound's lipophilicity, which can improve its permeability across biological membranes and increase its bioavailability. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties, as well as its mechanisms of action.

The molecular formula of this compound is C₁₁H₆F₃N, with a molecular weight of 241.17 g/mol. The trifluoromethyl group at the 7-position significantly influences its chemical reactivity and biological interactions.

Antimicrobial Activity

Research indicates that compounds containing trifluoromethyl groups exhibit considerable antimicrobial activity. For instance, derivatives of this compound have shown effectiveness against various bacterial strains, including Escherichia coli and Candida albicans. In a study, specific derivatives demonstrated minimum inhibitory concentrations (MICs) as low as 4.88 µg/mL against B. mycoides .

Anticancer Activity

The anticancer potential of this compound has been evaluated against multiple human cancer cell lines. Notably, compounds derived from this structure have shown IC50 values better than the reference drug Doxorubicin in several assays:

- A549 : IC50 = 44.4 µM

- HCT116 : IC50 = 12.4 µM

- PACA2 : IC50 = 22.4 µM

These findings suggest that the trifluoromethyl group enhances the compound's binding affinity to cancer-related targets, potentially leading to down-regulation of critical genes involved in tumor progression such as PALB2, BRCA1, and TP53 .

Anti-inflammatory Activity

In addition to antimicrobial and anticancer properties, this compound exhibits anti-inflammatory effects. Studies have shown that it can suppress lipopolysaccharide (LPS)-induced inflammation in microglial cells by inhibiting pro-inflammatory mediators like IL-6 and TNF-α. The compounds tested showed IC50 values ranging from 20–40 µM for these inflammatory markers .

The mechanism by which this compound exerts its biological activity primarily involves interactions with specific enzymes and receptors:

- Lipophilicity : The trifluoromethyl group increases the compound's lipophilicity, enhancing membrane permeability.

- Target Interaction : It binds to various molecular targets, effectively inhibiting enzymatic pathways crucial for microbial growth and cancer cell proliferation .

Case Studies

Several studies highlight the biological applications of this compound:

- Antibacterial Study : A series of derivatives were synthesized and tested for antibacterial properties against E. coli and S. aureus. The most potent derivative showed an MIC comparable to standard antibiotics.

- Cancer Cell Line Testing : In vitro assays demonstrated that specific derivatives could induce apoptosis in cancer cells through upregulation of pro-apoptotic factors while downregulating anti-apoptotic proteins.

- Inflammation Model : In vivo studies using LPS-induced inflammation in mice illustrated significant reductions in inflammatory markers when treated with derivatives of this compound.

Comparative Analysis

The following table summarizes the biological activities and IC50 values of various derivatives related to this compound:

| Compound Name | Activity Type | IC50 Value (µM) | Notes |

|---|---|---|---|

| This compound | Anticancer | 22.4 (PACA2) | Better than Doxorubicin |

| Derivative A | Antibacterial | 4.88 | Effective against B. mycoides |

| Derivative B | Anti-inflammatory | 30 | Suppresses IL-6 production |

特性

IUPAC Name |

7-(trifluoromethyl)isoquinoline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6F3N/c11-10(12,13)9-2-1-7-3-4-14-6-8(7)5-9/h1-6H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPKJYDOBSUBBPZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=C1C=CN=C2)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6F3N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。